3-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS No.: 2034283-25-3
Cat. No.: VC7530548
Molecular Formula: C15H12Cl2N4O3S
Molecular Weight: 399.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034283-25-3 |
|---|---|
| Molecular Formula | C15H12Cl2N4O3S |
| Molecular Weight | 399.25 |
| IUPAC Name | 3-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
| Standard InChI | InChI=1S/C15H12Cl2N4O3S/c16-10-1-2-12(17)14(7-10)25(22,23)21-6-3-11(9-21)24-15-13(8-18)19-4-5-20-15/h1-2,4-5,7,11H,3,6,9H2 |
| Standard InChI Key | CWSWJIDAFFIHLV-UHFFFAOYSA-N |
| SMILES | C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 3-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is C₁₅H₁₂Cl₂N₄O₃S, with a molecular weight of 411.25 g/mol. The structure comprises three distinct domains:
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Pyrrolidine ring: A five-membered saturated heterocycle with a sulfonyl group at the 1-position.
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2,5-Dichlorophenylsulfonyl group: An aromatic sulfonamide substituent providing electron-withdrawing characteristics and potential pharmacokinetic modulation.
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Pyrazine-2-carbonitrile: A diazine ring with a cyano group at the 2-position, contributing to hydrogen-bonding capacity and metabolic stability .
Key structural parameters include:
| Property | Value |
|---|---|
| XLogP3 | 3.2 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 4 |
| Topological Polar SA | 109 Ų |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into two primary building blocks:
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2,5-Dichlorophenylsulfonylated pyrrolidine
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Pyrazine-2-carbonitrile
A plausible synthesis involves:
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Sulfonylation of pyrrolidine: Reacting pyrrolidine with 2,5-dichlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM).
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Hydroxylation at C3: Selective oxidation or hydroxylation of the pyrrolidine ring to introduce the hydroxyl group .
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Etherification with pyrazine: Mitsunobu reaction or nucleophilic substitution coupling the hydroxyl-pyrrolidine with 3-hydroxypyrazine-2-carbonitrile .
Critical Reaction Parameters
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Temperature: 0–25°C for sulfonylation to minimize side reactions.
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Catalysts: Triphenylphosphine/diethyl azodicarboxylate (DEAD) for Mitsunobu coupling .
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Solvents: Dichloromethane or THF for sulfonylation; DMF for coupling steps .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Predicted 0.02 mg/mL (ESOL model), classifying it as poorly water-soluble .
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Organic solvents: Soluble in DMSO (≥10 mM), DMF, and dichloromethane.
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pH stability: Decomposition observed at pH <3 (sulfonamide cleavage) and pH >10 (nitrile hydrolysis).
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, pyrazine-H), 7.80–7.60 (m, 3H, aryl-H), 4.75–4.60 (m, 1H, pyrrolidine-OCH), 3.50–3.20 (m, 4H, pyrrolidine-H) .
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IR (KBr): 2240 cm⁻¹ (C≡N), 1340/1160 cm⁻¹ (S=O), 1580 cm⁻¹ (C-Cl).
Future Research Directions
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Stereoselective synthesis: Explore asymmetric routes to access enantiomerically pure forms.
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Antimicrobial assays: Screen against Gram-positive/negative pathogens and fungal strains.
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ADMET profiling: Assess metabolic stability in liver microsomes and plasma protein binding.
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